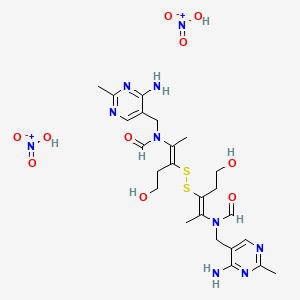
disodium;(3E)-5-acetamido-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “disodium;(3E)-5-acetamido-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate” is a chemical entity that has been studied for various applications. It is important to understand its properties, preparation methods, chemical reactions, scientific research applications, mechanism of action, and how it compares to similar compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of disodium;(3E)-5-acetamido-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific reaction conditions such as temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. Industrial production methods may include continuous flow processes and the use of large-scale reactors.
Analyse Chemischer Reaktionen
Types of Reactions: disodium;(3E)-5-acetamido-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used
Wissenschaftliche Forschungsanwendungen
disodium;(3E)-5-acetamido-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate has a wide range of scientific research applications. It is used in chemistry for the synthesis of new compounds and in biology for studying biochemical pathways. In medicine, it may be investigated for its potential therapeutic effects. Additionally, it has industrial applications, such as in the production of materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of disodium;(3E)-5-acetamido-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. This interaction can lead to various effects, depending on the context in which the compound is used. Understanding the mechanism of action is crucial for developing new applications and for optimizing its use in existing ones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: disodium;(3E)-5-acetamido-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate can be compared to other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structures or those that undergo similar chemical reactions.
Highlighting Uniqueness: The uniqueness of this compound lies in its specific properties and the range of applications it has. By comparing it to similar compounds, researchers can better understand its potential and limitations.
Eigenschaften
IUPAC Name |
disodium;(3E)-5-acetamido-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O8S2.2Na/c1-10(22)19-14-9-13(30(24,25)26)7-11-8-15(31(27,28)29)17(18(23)16(11)14)21-20-12-5-3-2-4-6-12;;/h2-9,20H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2/b21-17-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUAAHNYYJTUJO-ZZTUKWCFSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC2=C1C(=O)C(=NNC3=CC=CC=C3)C(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=CC2=C1C(=O)/C(=N\NC3=CC=CC=C3)/C(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3Na2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[2-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-6-oxooxan-4-yl] 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B8205302.png)
![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B8205306.png)






![5-((Diethoxyphosphoryl)difluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B8205359.png)

![N,N-Di([1,1'-biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8205375.png)
